molecular formula C6H10OSi B083726 Furan-2-yl(dimethyl)silane CAS No. 13271-68-6

Furan-2-yl(dimethyl)silane

Cat. No.: B083726
CAS No.: 13271-68-6
M. Wt: 126.23 g/mol
InChI Key: WUJHGNOSPOPVCK-UHFFFAOYSA-N
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Description

Furan-2-yl(dimethyl)silane is an organosilicon compound featuring a dimethylsilane group directly bonded to a furan ring at the 2-position. Its molecular formula is C₇H₁₀OSi (molecular weight ≈ 138.24 g/mol). The furan moiety introduces aromaticity and oxygen-based electron-donating effects, while the dimethylsilane group contributes to hydrophobicity and silicon-centered reactivity. This compound is of interest in organic synthesis, materials science, and pharmaceutical intermediates due to its hybrid organic-inorganic character.

Properties

CAS No.

13271-68-6

Molecular Formula

C6H10OSi

Molecular Weight

126.23 g/mol

IUPAC Name

furan-2-yl(dimethyl)silane

InChI

InChI=1S/C6H10OSi/c1-8(2)6-4-3-5-7-6/h3-5,8H,1-2H3

InChI Key

WUJHGNOSPOPVCK-UHFFFAOYSA-N

SMILES

C[SiH](C)C1=CC=CO1

Canonical SMILES

C[SiH](C)C1=CC=CO1

Synonyms

2-Furyldimethylsilane

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Allyl-Silane Derivatives

describes compounds such as (3,3-difluoro-2-(thiophen-3-yl)allyl)dimethyl(phenyl)silane (3ta) (MW = 295.08), which shares a silane core but differs in substituents:

  • Heterocyclic Group : Thiophene (sulfur-containing) vs. furan (oxygen-containing). Thiophene’s lower electronegativity enhances electron-richness compared to furan, influencing reactivity in cross-coupling reactions .
  • Phenyl vs. Methyl Groups : The phenyl group in 3ta adds steric bulk and π-conjugation, whereas Furan-2-yl(dimethyl)silane’s methyl groups reduce steric hindrance.

Key Insight : Thiophene-based silanes (e.g., 3ta) may exhibit higher thermal stability due to sulfur’s polarizability, while furan derivatives are more susceptible to oxidative degradation .

Aryl-Silane Comparisons: Diphenylsilane

Diphenylsilane (C₁₂H₁₂Si, MW = 184.31 g/mol; ) contrasts with this compound:

  • Electronic Effects: Phenyl groups are stronger electron donors than methyl, reducing silicon’s electrophilicity.
  • Applications : Diphenylsilane is used in polymer cross-linking and as a reducing agent, whereas furan-derived silanes are tailored for heterocyclic functionalization .

Chlorinated Silanes: Dimethyldichlorosilane

Dimethyldichlorosilane (C₂H₆Cl₂Si, MW = 129.06 g/mol; ) highlights substituent-driven reactivity:

  • Chlorine vs. Organic Groups : Chlorine atoms increase hydrophilicity and reactivity toward hydrolysis (e.g., forming HCl), making dimethyldichlorosilane hazardous compared to the more stable this compound .
  • Industrial Use : Chlorinated silanes are precursors to silicones, while furan derivatives are niche intermediates in drug synthesis.

Trimethylsilyl Derivatives

lists furan-2-yloxy(trimethyl)silane , a trimethylsilyl ether derivative. Unlike this compound, this compound has an oxygen bridge between silicon and furan, altering its hydrolysis susceptibility and electronic properties .

Data Table: Comparative Analysis of Silane Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Source
This compound C₇H₁₀OSi ~138.24 Dimethyl, Furan-2-yl Synthetic intermediate, moderate reactivity Inferred
(3,3-Difluoro-2-(thiophen-3-yl)allyl)dimethyl(phenyl)silane C₁₅H₁₄F₂SSi 295.08 Thiophen-3-yl, Difluoroallyl NMR-documented, bioactive potential
Diphenylsilane C₁₂H₁₂Si 184.31 Two phenyl groups Polymer cross-linker, reducing agent
Dimethyldichlorosilane C₂H₆Cl₂Si 129.06 Methyl, Chloro Silicone precursor, corrosive

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